VEGF Receptor 2 Kinase Inhibitor I

Overview

Description

VEGFR 2 Kinase Inhibitor I is a compound that targets the vascular endothelial growth factor receptor 2 (VEGFR-2), a receptor tyrosine kinase involved in angiogenesis and lymphangiogenesis. By inhibiting VEGFR-2, this compound can reduce the formation of new blood vessels, which is crucial in the treatment of various cancers .

Biochemical Analysis

Biochemical Properties

VEGF Receptor 2 Kinase Inhibitor I interacts with various enzymes and proteins. The primary interaction is with the VEGF receptor 2 (VEGFR2), a key regulator of tumor angiogenesis . The compound binds competitively to the ATP-site of the tyrosine kinase domain of VEGFR2 . This interaction inhibits the kinase activity of VEGFR2, thereby reducing angiogenesis or lymphangiogenesis, leading to anticancer activity .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The compound’s primary effect is the inhibition of VEGF-induced KDR (VEGFR-2) signaling in human endothelial cells in vitro . This inhibition disrupts the VEGF/VEGFR-2 system, which mediates a series of signaling cascade pathways involved in endothelial cell proliferation, migration, and survival .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound binds to the IgD2 and IgD3 of VEGFR-2, inducing the dimerization of the receptor, subsequently activating and trans-autophosphorylating the tyrosine kinase, and then initiating the intracellular signaling cascades . This process leads to the inhibition of VEGF/VEGFR-2 signaling, thereby preventing the proliferation, migration, and survival of vascular endothelial cells expressing VEGFR-2 .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with the VEGF/VEGFR-2 system, which plays a crucial role in vasculogenesis and angiogenesis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of VEGFR 2 Kinase Inhibitor I typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. For instance, one common route involves the use of nicotinamide derivatives, which are synthesized through reactions involving thionyl chloride, aniline derivatives, and hydrogenation using palladium on carbon as a catalyst .

Industrial Production Methods: Industrial production of VEGFR 2 Kinase Inhibitor I often employs large-scale organic synthesis techniques, ensuring high yield and purity. The process may involve the use of automated reactors and continuous flow systems to optimize reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: VEGFR 2 Kinase Inhibitor I undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.

Substitution: Substitution reactions can occur with halogenated intermediates, where nucleophiles replace halogen atoms.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Halogenated intermediates, nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions include various functionalized derivatives of the original compound, which can be further modified for specific applications .

Scientific Research Applications

VEGFR 2 Kinase Inhibitor I has a wide range of scientific research applications:

Mechanism of Action

VEGFR 2 Kinase Inhibitor I exerts its effects by binding to the ATP-binding site of the VEGFR-2 tyrosine kinase domain. This binding prevents the autophosphorylation of the receptor, thereby inhibiting downstream signaling pathways involved in cell proliferation, migration, and survival. The primary molecular targets include the VEGFR-2 receptor and associated signaling molecules such as phosphoinositide 3-kinase and protein kinase B .

Comparison with Similar Compounds

Sorafenib: An oral drug that inhibits VEGFR-2 and other kinases, used in the treatment of advanced renal cell carcinoma.

Sunitinib: Another oral drug that targets multiple VEGF receptors and is used for various cancers.

Pazopanib, Vandetanib, Axitinib, Regorafenib, Nintenanib, Lenvatinib, Apatinib: These compounds also inhibit VEGFR-2 and are used in different cancer treatments.

Uniqueness: VEGFR 2 Kinase Inhibitor I is unique in its high selectivity for VEGFR-2, which allows for more targeted inhibition of angiogenesis with potentially fewer side effects compared to other multi-target inhibitors .

Biological Activity

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) plays a crucial role in angiogenesis, the process through which new blood vessels form from pre-existing ones. Inhibitors targeting VEGFR2 are significant in cancer therapy, as they can disrupt tumor blood supply and inhibit tumor progression. This article focuses on the biological activity of VEGF Receptor 2 Kinase Inhibitor I, specifically its mechanism of action, efficacy in various models, and comparative studies with other inhibitors.

This compound operates primarily by inhibiting the kinase activity of VEGFR2, which is essential for endothelial cell proliferation and migration during angiogenesis. The compound demonstrates a strong inhibitory effect on the activation of VEGFR2 and its downstream signaling pathways.

- Inhibition of Cell Proliferation : The inhibitor has been shown to significantly reduce endothelial cell proliferation in vitro. For example, VCC251801, a specific VEGFR2 inhibitor, exhibited an IC50 value of 69 nM against VEGFR2 and 28 nM against PKD1, indicating potent inhibition of these kinases .

- Anti-Angiogenic Effects : The compound effectively interferes with endothelial cell migration and tube formation, critical processes in angiogenesis. In functional assays using the EA.hy926 cell line, VCC251801 inhibited angiogenesis by blocking these cellular activities .

Efficacy in Preclinical Models

The efficacy of this compound has been validated through various preclinical studies:

- In Vitro Studies : In assays involving human umbilical vein endothelial cells (HUVECs), the compound demonstrated significant anti-proliferative effects with an IC50 value of approximately 8 nM for VEGF-A-induced proliferation .

- In Vivo Studies : Animal models have shown that inhibitors like anlotinib (IC50 <1 nmol/L for VEGFR2) significantly reduce vascular density in tumor tissues and inhibit microvessel growth from rat aorta explants .

Comparative Studies

Comparative analyses have highlighted the selectivity and potency of various VEGFR2 inhibitors:

These studies indicate that while there are several potent inhibitors available, each has unique properties that may make them suitable for different therapeutic contexts.

Case Studies

Several case studies have illustrated the clinical relevance of this compound:

- Cancer Therapy : Patients with colorectal cancer treated with PTK787/ZK showed changes in plasma levels of VEGF-A and bFGF, indicating biological activity associated with tumor response .

- Angiogenesis Inhibition : In a model using zebrafish embryos, CHMFL-VEGFR2-002 displayed effective anti-angiogenesis without apparent toxicity, suggesting its potential as a therapeutic agent .

Properties

IUPAC Name |

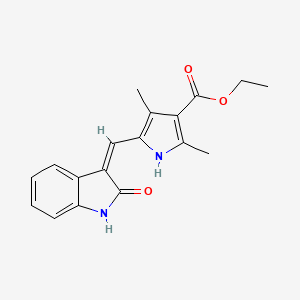

ethyl 2,4-dimethyl-5-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-4-23-18(22)16-10(2)15(19-11(16)3)9-13-12-7-5-6-8-14(12)20-17(13)21/h5-9,19H,4H2,1-3H3,(H,20,21)/b13-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMUJUSJUVIXDQC-LCYFTJDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C1C)C=C2C3=CC=CC=C3NC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(NC(=C1C)/C=C\2/C3=CC=CC=C3NC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15966-93-5 | |

| Record name | Vegfr 2 kinase inhibitor I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015966935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VEGFR 2 Kinase inhibitor I | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17061 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | VEGFR 2 KINASE INHIBITOR I | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U07H877HUF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.